molecular formula C7H13N3O4 B1584902 Ala-Asn CAS No. 31796-57-3

Ala-Asn

Katalognummer: B1584902
CAS-Nummer: 31796-57-3
Molekulargewicht: 203.2 g/mol
InChI-Schlüssel: CCUAQNUWXLYFRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ala-asn, also known as alanine-asparagine, is a dipeptide composed of the amino acids alanine and asparagine. Alanine is a non-essential amino acid that is synthesized from pyruvate, while asparagine is synthesized from aspartate. Dipeptides like alanine-asparagine are important in various biological processes and have applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Alanine-asparagine has various applications in scientific research, including:

    Biochemistry: Used as a model dipeptide to study peptide bond formation and hydrolysis.

    Medicine: Investigated for its potential role in modulating immune responses and as a component of peptide-based drugs.

    Industry: Used in the production of peptide-based materials and as a building block for more complex peptides.

Wirkmechanismus

Target of Action

Ala-Asn, also known as alanyl-asparagine, is a dipeptide composed of the amino acids alanine and asparaginePeptides, including this compound, can interact with a variety of cellular targets, including enzymes, receptors, and transporters .

Mode of Action

They can act as enzyme substrates, receptor ligands, or transporter substrates, influencing cellular processes . The specific interactions of this compound with its targets would depend on the biochemical context and the specific target involved.

Biochemical Pathways

For example, they can affect signal transduction pathways, metabolic pathways, and regulatory pathways . The exact pathways influenced by this compound would depend on its specific targets and the cellular context.

Pharmacokinetics

Peptides generally have good absorption and distribution profiles due to their small size and polarity . Metabolism of peptides typically involves enzymatic breakdown into their constituent amino acids, which can then be further metabolized or excreted . The bioavailability of this compound would depend on factors such as its absorption efficiency, metabolic stability, and elimination rate.

Result of Action

These effects can include changes in enzyme activity, alterations in signal transduction, and modulation of cellular metabolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the stability of this compound and its ability to interact with its targets . Furthermore, the cellular environment can also influence the action of this compound, as the presence of other molecules and the cellular context can affect its interactions with its targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alanine-asparagine can be achieved through peptide bond formation between alanine and asparagine. This process typically involves the protection of the amino and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reaction, the protecting groups are removed to yield the desired dipeptide.

Industrial Production Methods

In industrial settings, the production of alanine-asparagine can be scaled up using automated peptide synthesizers. These machines automate the process of amino acid coupling and deprotection, allowing for the efficient production of large quantities of dipeptides. The use of solid-phase peptide synthesis (SPPS) is common in industrial production, where the peptide is synthesized on a solid support and then cleaved from the support after synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Alanine-asparagine can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond between alanine and asparagine can be hydrolyzed under acidic or basic conditions to yield the individual amino acids.

    Oxidation: The side chains of alanine and asparagine can undergo oxidation reactions, particularly under oxidative stress conditions.

    Deamidation: Asparagine residues can undergo deamidation to form aspartic acid, especially under physiological conditions.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or sodium hydroxide can be used to hydrolyze the peptide bond.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the side chains.

    Deamidation: Deamidation can occur spontaneously under physiological conditions or can be catalyzed by enzymes such as protein deamidases.

Major Products Formed

    Hydrolysis: Alanine and asparagine.

    Oxidation: Oxidized forms of alanine and asparagine.

    Deamidation: Aspartic acid.

Vergleich Mit ähnlichen Verbindungen

Alanine-asparagine can be compared with other dipeptides such as alanine-glutamine and alanine-aspartate. Each dipeptide has unique properties and applications:

    Alanine-glutamine: Known for its role in promoting muscle recovery and immune function.

    Alanine-aspartate: Studied for its potential role in neurotransmission and metabolic regulation.

Alanine-asparagine is unique in its combination of alanine and asparagine, which gives it distinct chemical and biological properties.

Conclusion

Alanine-asparagine is a versatile dipeptide with applications in biochemistry, medicine, and industry Its synthesis, chemical reactions, and scientific research applications make it an important compound for various fields of study

Eigenschaften

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-aminopropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUAQNUWXLYFRA-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316586
Record name Alanylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31796-57-3
Record name Alanylasparagine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31796-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanylasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanylasparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Ala-Asn?

A1: The molecular formula for this compound is C6H11N3O4. Its molecular weight is 189.17 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data for the isolated dipeptide this compound might be limited due to its usual presence within larger structures, research papers frequently employ techniques like mass spectrometry and NMR to characterize the peptides containing this compound. For instance, tandem mass spectrometry helped determine the amino acid sequence of thioredoxin isolated from rabbit bone marrow, which contains the this compound sequence.

Q3: What are some examples of biologically active peptides containing the this compound sequence?

A3: Several biologically active peptides contain the this compound sequence. One example is Protein A from Bacillus megaterium spores, where the this compound sequence appears at the N-terminus. Another example is a leek seed antibacterial tripeptide with the sequence Ser-Ala-Asn, demonstrating inhibitory effects against various bacteria.

Q4: What is the role of the this compound sequence in the function of these peptides?

A4: The specific role of the this compound sequence can vary depending on the larger peptide or protein context.

  • Substrate Recognition: In some cases, the this compound sequence might be part of a recognition site for enzymes or binding proteins. For example, research on Ca2+/calmodulin-dependent protein kinase Ia suggests that the sequence surrounding this compound influences substrate recognition.

Q5: Can you explain the research on the peptide SCAP1 and its relation to this compound?

A5: SCAP1 (Saccostrea cucullata Antioxidant Peptide 1) is a pentapeptide with the sequence Leu-Ala-Asn-Ala-Lys, isolated from oyster hydrolysates. It exhibits antioxidant properties. 16,28 The presence of this compound within this sequence might contribute to its overall structure and potentially influence its interaction with free radicals, but further research is needed to confirm the specific contributions of this dipeptide.

Q6: Are there any studies on the use of this compound in designing vaccines?

A6: While not directly using the this compound dipeptide, research on malaria vaccines provides insights into how specific amino acid sequences can be utilized. A synthetic peptide (NANP)3, mimicking the circumsporozoite protein of Plasmodium falciparum, has been explored for its ability to elicit an immune response against malaria. This highlights the potential of specific amino acid sequences in vaccine design, although no direct research on this compound for this purpose is available in the provided papers.

Q7: How does the discovery of D-amino acids in certain peptides relate to the study of this compound?

A7: The discovery of D-amino acids, like D-Val and D-gamma-hydroxyvaline (D-Hyv), in conopeptides from cone snail venom presents intriguing insights into peptide diversity and evolution. While no D-amino acids were found directly adjacent to this compound in these studies, their presence highlights the importance of considering stereochemistry and its potential impact on peptide structure and function. Future research might explore whether D-amino acid substitutions within or near the this compound sequence could lead to novel peptides with altered biological activities.

Q8: Has computational chemistry been used to study peptides containing this compound?

A8: Yes, computational approaches have been employed to investigate peptides containing this compound, particularly in the context of predicting conformational preferences. Studies have compared the performance of different force-field methods, like CHARMM, AMBER, and ECEPP, in predicting the conformations of peptides with tandemly repeated sequences like (Asn-Ala-Asn-Pro)9. These studies highlight the challenges and opportunities in using computational methods to understand peptide structure and function.

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